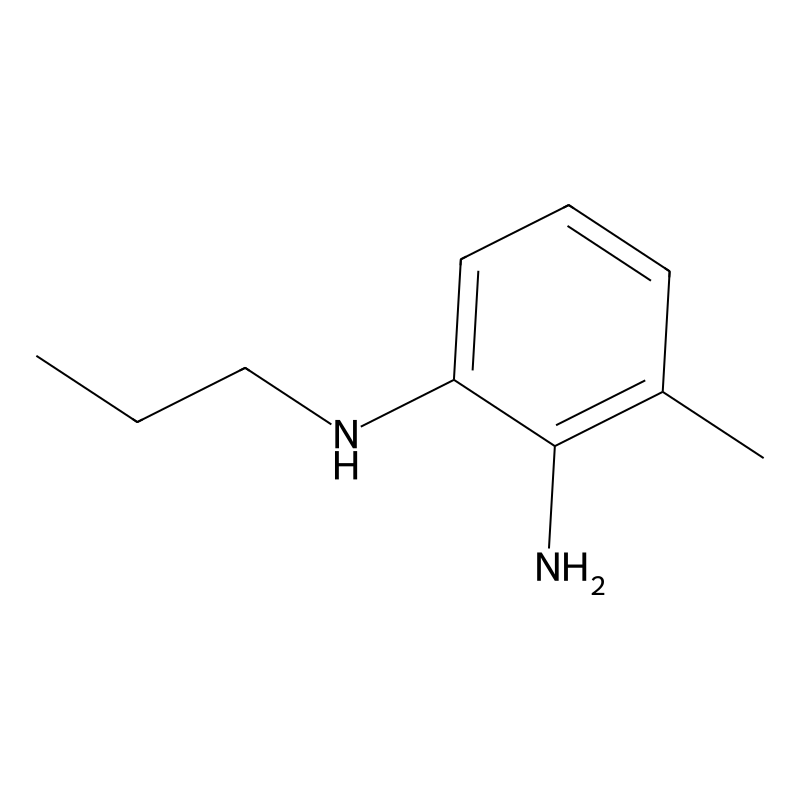

3-Methyl-N-1-propyl-benzene-1,2-diamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-N-1-propyl-benzene-1,2-diamine, also known as N1-methyl-N1-propylbenzene-1,2-diamine, is an aromatic diamine compound characterized by the presence of two amine groups attached to a benzene ring that is further substituted with a methyl and a propyl group. Its molecular formula is . This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced to yield primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Halogenated compounds and bases like sodium hydroxide are typically employed in these reactions .

Research indicates that 3-Methyl-N-1-propyl-benzene-1,2-diamine exhibits potential biological activities. Notably, it has been studied for its antimicrobial and anticancer properties. The compound has shown efficacy in inhibiting the nuclear translocation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. This mechanism suggests its potential as a therapeutic agent for inflammatory diseases and certain cancers .

The synthesis of 3-Methyl-N-1-propyl-benzene-1,2-diamine typically involves several steps:

- Starting Material Preparation: Benzene-1,2-diamine is used as the starting material.

- Alkylation: The reaction of benzene-1,2-diamine with methyl and propyl halides occurs under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.

- Reaction Conditions: The reaction is generally performed in an organic solvent at elevated temperatures to ensure complete conversion and optimal yields.

In industrial settings, continuous flow processes may be employed for scalability and consistency in product quality.

3-Methyl-N-1-propyl-benzene-1,2-diamine has diverse applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: The compound is investigated for its potential therapeutic effects against various diseases.

- Industrial Uses: It is utilized in the production of dyes, polymers, and other industrial chemicals .

Studies on the interactions of 3-Methyl-N-1-propyl-benzene-1,2-diamine with biological systems have revealed its ability to modulate key signaling pathways. For instance, it has been shown to inhibit NF-κB activity in macrophages stimulated by lipopolysaccharides. This modulation suggests that the compound may influence inflammatory processes and could have implications for treating inflammatory diseases .

Several compounds share structural similarities with 3-Methyl-N-1-propyl-benzene-1,2-diamine. Here are a few notable examples:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N1-methyl-N1-phenylbenzene-1,2-diamine | Contains a phenyl group instead of a propyl group | Exhibits different biological activity due to structural variation |

| N-methyl-1,3-propanediamine | Different substitution pattern on the benzene ring | Primarily used as an intermediate in organic synthesis |

| o-phenylenediamine | Similar diamine structure but different substituents | Important precursor for heterocyclic compounds |

The uniqueness of 3-Methyl-N-1-propyl-benzene-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate NF-κB activity without affecting IκB degradation sets it apart from other similar compounds .